molecular formula C10H8O2 B165439 2,3-Dihydroxynaphthalene CAS No. 92-44-4

2,3-Dihydroxynaphthalene

Cat. No. B165439
M. Wt: 160.17 g/mol
InChI Key: JRNGUTKWMSBIBF-UHFFFAOYSA-N
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Patent
US07452555B2

Procedure details

As a demonstrative example, a cocrystal comprising a neutral API is described in this example. Cocrystals of nabumetone (a neutral API) and 2,3-naphthalenediol were prepared as follows. A 4.01 g sample of 2,3-naphthalenediol and 5.7 g of nabumetone were dissolved in 50 mL of nitromethane with heating. A solid was formed as the solution cooled and was allowed to stand overnight. The solid was filtered from the remaining solvent and dried in the air to yield 6.61 g (68%) of nabumetone:2,3-naphthalenediol (1:1) cocrystal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:4][CH2:5][C:6]1[CH:7]=[CH:8][C:9]2[CH:10]=[C:11]([O:16][CH3:17])[CH:12]=[CH:13][C:14]=2[CH:15]=1)=[O:3].[CH:18]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH:21]=[C:20]([OH:28])[C:19]=1[OH:29]>[N+](C)([O-])=O>[CH:21]1[C:22]2[C:27](=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH:18]=[C:19]([OH:29])[C:20]=1[OH:28].[CH3:1][C:2]([CH2:4][CH2:5][C:6]1[CH:7]=[CH:8][C:9]2[CH:10]=[C:11]([O:16][CH3:17])[CH:12]=[CH:13][C:14]=2[CH:15]=1)=[O:3].[CH:13]1[C:14]2[C:9](=[CH:8][CH:7]=[CH:6][CH:15]=2)[CH:10]=[C:11]([OH:16])[C:12]=1[OH:28] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)CCC=1C=CC=2C=C(C=CC2C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C(=CC2=CC=CC=C12)O)O
Name
Quantity
5.7 g
Type
reactant
Smiles
CC(=O)CCC=1C=CC=2C=C(C=CC2C1)OC
Name
Quantity
50 mL
Type
solvent
Smiles
[N+](=O)([O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
A solid was formed as the solution
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The solid was filtered from the remaining solvent
CUSTOM
Type
CUSTOM
Details
dried in the air

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1=C(C(=CC2=CC=CC=C12)O)O
Name
Type
product
Smiles
CC(=O)CCC=1C=CC=2C=C(C=CC2C1)OC.C1=C(C(=CC2=CC=CC=C12)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.61 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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